molecular formula C27H23N3OS B2759538 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 887215-67-0

2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2759538
CAS No.: 887215-67-0
M. Wt: 437.56
InChI Key: NJIMMVUQRIDGFW-DHZHZOJOSA-N
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Description

2-(Cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a tricyclic core structure fused with pyrimidine and indole moieties. The compound features a cinnamylthio group at position 2 and a 2,5-dimethylphenyl substituent at position 3 (Fig. 1). These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. The cinnamylthio group, a prochiral allyl sulfide, may enhance membrane permeability, while the 2,5-dimethylphenyl moiety could modulate receptor-binding affinity through hydrophobic interactions .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-14-15-19(2)23(17-18)30-26(31)25-24(21-12-6-7-13-22(21)28-25)29-27(30)32-16-8-11-20-9-4-3-5-10-20/h3-15,17,28H,16H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMMVUQRIDGFW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 2,5-dimethylphenyl group. This can be done via a Friedel-Crafts acylation reaction, where the pyrimidoindole core is treated with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cinnamylthio Group: The final step is the attachment of the cinnamylthio group. This can be achieved through a nucleophilic substitution reaction, where the intermediate product is reacted with cinnamyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which can reduce the cinnamylthio group to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structure suggests it could be a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The cinnamylthio group may play a role in binding to these targets, while the pyrimidoindole core could be involved in modulating biological activity through interactions with cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrimido[5,4-b]indole Derivatives

The biological and chemical profiles of pyrimido[5,4-b]indoles are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds (Table 1) and their key properties.

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name / ID (Source) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes
Target Compound 2-(Cinnamylthio), 3-(2,5-dimethylphenyl) C₂₈H₂₃N₃O₂S 465.57 TLR4 selectivity (hypothesized)
2-((5-Dodecyl-4-oxo-3-phenyl-...)acetic Acid (47c) 5-Dodecyl, 3-phenyl, 2-thioacetic acid C₃₄H₄₃N₃O₃S 590.79 TLR4 agonist (EC₅₀ = 0.8 μM)
3-(4-Chlorophenyl)-2-phenacylsulfanyl... (536715-50-1) 2-Phenacylsulfanyl, 3-(4-chlorophenyl) C₂₅H₁₆ClN₃O₂S 470.94 Kinase inhibition (data pending)
3-(3,5-Dimethylphenyl)-2-((2-(indolin-1-yl)... (536705-40-5) 3-(3,5-Dimethylphenyl), 2-dihydroindole-thio C₂₈H₂₄N₄O₂S 496.60 Probable CNS activity (structural analogy)
3-Phenyl-2-(propylsulfanyl)-... (536703-99-8) 3-Phenyl, 2-propylthio C₁₉H₁₇N₃OS 335.42 Baseline TLR4 activity (low potency)
3-(4-Nitrophenyl)-2-(2-oxo-2-piperidin-1-yl... (536716-63-9) 3-(4-Nitrophenyl), 2-piperidinyl-thio C₂₄H₂₁N₅O₄S 487.52 Enhanced solubility (polar nitro group)

Substituent-Driven Activity Trends

  • Alkyl Chain Length: The 5-dodecyl chain in compound 47c increases lipophilicity, favoring TLR4 binding (EC₅₀ = 0.8 μM), whereas shorter chains (e.g., propyl in 536703-99-8 ) reduce potency.
  • Aromatic Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in 536715-50-1 ) may enhance kinase inhibition, while electron-donating groups (e.g., 2,5-dimethylphenyl in the target compound) likely stabilize π-π interactions in TLR4 binding pockets.
  • Polar Functional Groups: The morpholinoethylthio group in 3-phenyl-2-[[2-morpholinoethyl]thio]-... (C₂₂H₂₂N₄O₂S) improves aqueous solubility but may reduce membrane permeability compared to the cinnamylthio group.

Biological Activity

2-(Cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. Its unique structure, characterized by a cinnamylthio group and a dimethylphenyl group attached to a pyrimidoindole core, has attracted significant attention in medicinal chemistry due to its potential biological activities.

The compound can be synthesized through multi-step organic reactions. The synthesis typically involves:

  • Formation of the Pyrimidoindole Core : This is achieved via cyclization reactions involving indole derivatives and pyrimidine precursors under acidic or basic conditions.
  • Introduction of the Dimethylphenyl Group : This is accomplished using Friedel-Crafts acylation with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The cinnamylthio group may enhance binding affinity to these targets, while the pyrimidoindole core could modulate biological activity through cellular pathway interactions.

Antimicrobial Activity

Research indicates that compounds within the pyrimidoindole class exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth against both gram-positive and gram-negative strains. However, specific data for this compound's antimicrobial efficacy is limited.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, related compounds have shown inhibitory effects on protein kinases such as DYRK1A and CK1δ/ε. The IC50 values for these kinases typically range in the micromolar to submicromolar levels, indicating promising inhibitory activity.

Compound Target Kinase IC50 (μM)
2aDYRK1A7.6
1dCK1δ/ε0.6
3aCK1δ/ε0.7

Immune Modulation

Another area of interest is the compound's ability to stimulate immune responses. Similar pyrimidoindoles have been identified as stimulators of Toll-like receptor 4 (TLR4), leading to activation of NFκB pathways and production of cytokines like IL-6 and IP-10. This suggests potential applications in immunotherapy or as adjuvants.

Case Studies

Several studies have investigated the biological activities of pyrimidoindoles:

  • Kinase Inhibition Study : A study highlighted the synthesis of various pyrimidoindole derivatives and their inhibitory effects on several kinases. The findings indicated that modifications to the structure could enhance selectivity and potency against specific kinases .
  • Immune Response Modulation : Another study demonstrated that certain substituted pyrimido[5,4-b]indoles could selectively stimulate TLR4 in human cells, suggesting their potential use as immune modulators with minimal toxicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one?

The synthesis typically involves multi-step protocols:

  • Core Formation : Cyclization of indole derivatives with pyrimidinone precursors under basic conditions (e.g., NaOH in DMF) to construct the pyrimidoindole core .
  • Thioether Linkage : Introduction of the cinnamylthio group via nucleophilic substitution or thiol-ene reactions, requiring controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Key challenges include minimizing side reactions (e.g., dimerization) and optimizing yields through solvent selection (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and thioether bonding. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals (~170 ppm) are critical .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angles between the pyrimidoindole core and substituents, which influence bioactivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~490–510 g/mol) and isotopic patterns .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Solubility Profiling : Use shake-flask methods with solvents (DMSO, PBS, ethanol) and HPLC-UV quantification .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How do substituent variations (e.g., cinnamylthio vs. benzylthio) impact biological activity?

  • Structure-Activity Relationship (SAR) Studies : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets). For example, cinnamylthio groups enhance membrane permeability due to lipophilicity, while bulkier substituents may hinder target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities by analyzing substituent interactions with hydrophobic pockets or catalytic sites .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays to rule out false positives .
  • Control Experiments : Test against isomerically pure analogs to confirm activity is not due to synthetic impurities .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., and ) to identify conserved pharmacophores .

Q. How can researchers elucidate the reaction mechanisms of this compound in catalytic or biological systems?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps in metabolic pathways .
  • Trapping Intermediates : Use cryogenic NMR or rapid-quench techniques to isolate transient species (e.g., sulfoxide intermediates during oxidation) .

Q. What methodologies are recommended for studying its interactions with biomacromolecules (e.g., proteins, DNA)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (konk_{on}, koffk_{off}) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
  • Cryo-EM/X-ray Co-crystallography : Resolve binding modes at atomic resolution, particularly for flexible regions like the cinnamylthio side chain .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate efficacy and toxicity?

  • Dose Range : Test 0.1–100 μM in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC50_{50}/LC50_{50} .
  • Toxicity Profiling : Parallel assays in healthy cell lines (e.g., HEK293) and organoids to assess selectivity .

Q. What computational tools predict metabolic pathways and potential metabolites?

  • In Silico Tools : SwissADME for Phase I/II metabolism predictions; MetaPrint2D for site-specific oxidation or conjugation .
  • In Vitro Validation : Incubate with liver microsomes and analyze via LC-MS/MS to confirm predicted metabolites (e.g., sulfoxidation of the thioether group) .

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